3-(3-(4-Acetylphenyl)ureido)propanoic acid
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Overview
Description
3-(3-(4-Acetylphenyl)ureido)propanoic acid is a specialized chemical compound with the molecular formula C12H14N2O4 It is characterized by the presence of an acetylphenyl group attached to a ureido-propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Acetylphenyl)ureido)propanoic acid typically involves the reaction of 4-acetylphenyl isocyanate with β-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of β-alanine on the isocyanate group, leading to the formation of the ureido linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Acetylphenyl)ureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ureido group can participate in substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-(4-Acetylphenyl)ureido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ureido group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Acetylphenyl)ureido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetylphenyl)propanoic acid: Similar structure but lacks the ureido group.
4-Acetylphenyl isocyanate: Precursor in the synthesis of 3-(3-(4-Acetylphenyl)ureido)propanoic acid.
β-Alanine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the acetylphenyl and ureido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(4-acetylphenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)9-2-4-10(5-3-9)14-12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,16,17)(H2,13,14,18) |
InChI Key |
PAGRVGYNYBAQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC(=O)O |
Origin of Product |
United States |
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